molecular formula C16H18N10 B2621414 N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202333-35-3

N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Katalognummer B2621414
CAS-Nummer: 2202333-35-3
Molekulargewicht: 350.39
InChI-Schlüssel: XQNSMLRVGALBQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Structure–Activity Relationship (SAR) Studies

The synthesis of this compound and its derivatives is crucial for drug design and development. Researchers have explored various synthetic routes to obtain these molecules. Additionally, understanding the structure–activity relationship (SAR) is essential for optimizing their pharmacological properties. Computational studies, such as molecular modeling, have contributed valuable insights in this area .

Pharmacological Activities

a. Anticancer Activity: Studies have investigated the potential of this compound as an anticancer agent. In vitro and in vivo experiments have demonstrated its cytotoxic effects against cancer cell lines, particularly breast cancer .

b. Antimicrobial Activity: The compound exhibits promising antimicrobial properties. Researchers have evaluated its efficacy against bacterial and fungal pathogens. Further studies are needed to explore its mechanism of action and potential clinical applications.

c. Analgesic and Anti-Inflammatory Effects: Preclinical studies suggest that this compound possesses analgesic and anti-inflammatory properties. It may modulate pain pathways and reduce inflammation, making it a candidate for pain management and inflammatory conditions.

d. Antioxidant Potential: The compound’s antioxidant activity has been investigated. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further research is needed to elucidate its specific mechanisms.

e. Antiviral Properties: Researchers have explored its antiviral potential against specific viruses. Understanding its mode of action and selectivity is essential for developing effective antiviral therapies.

f. Enzyme Inhibition: The compound has shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These findings open avenues for designing enzyme-targeted drugs.

g. Antitubercular Activity: Preliminary studies indicate that this compound exhibits antitubercular activity. Given the global burden of tuberculosis, further investigations are warranted.

Future Prospects

Researchers should continue exploring this compound’s pharmacological potential. In silico studies, pharmacokinetics, and toxicity assessments are essential for its clinical translation. Collaborations between synthetic chemists, pharmacologists, and computational biologists will drive its development as a multifunctional therapeutic agent.

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further .

Eigenschaften

IUPAC Name

N,5-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-10-6-15(26-16(19-10)17-9-18-26)23(3)12-7-24(8-12)14-5-4-13-21-20-11(2)25(13)22-14/h4-6,9,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNSMLRVGALBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N(C)C3CN(C3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.